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molecular formula C18H24Cl2O6 B1258491 3-Carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid

3-Carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid

Cat. No. B1258491
M. Wt: 407.3 g/mol
InChI Key: NPZOIISFQXTCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05447954

Procedure details

A mixture of ±(3R*, 5S*) 3-carboxy-11-(2,4-dichlorophenyl)-3,5-dihydroxyundecanoic acid, disodium salt (11.8 g, 25.1 mmol), aqueous HCl (3M, 200 ml), and tetrahydrofuran (200 ml) was heated at 60° C. for 6 h, then cooled. Most of the tetrahydrofuran was removed under vacuum. The residual mixture was diluted with water, and extracted with ether. The extracts were washed with water, saturated aqueous NaCl, and dried (MgSO4). The solvent was removed under vacuum, and the residue recrystallised (ether/petroleum ether 40°-60° C.) to give the title compound (8.80 g, 90%) as a white solid, m.p. 77°-79° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([OH:26])([CH2:9][CH:10]([OH:25])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=1[Cl:24])[CH2:5][C:6]([OH:8])=[O:7])(O)=[O:2].[Na][Na].Cl>O1CCCC1>[C:6]([CH2:5][C:4]1([OH:26])[CH2:9][CH:10]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=2[Cl:24])[O:25][C:1]1=[O:2])([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(CC(=O)O)(CC(CCCCCCC1=C(C=C(C=C1)Cl)Cl)O)O
Name
Quantity
11.8 g
Type
reactant
Smiles
[Na][Na]
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Most of the tetrahydrofuran was removed under vacuum
ADDITION
Type
ADDITION
Details
The residual mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue recrystallised (ether/petroleum ether 40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC1(C(OC(C1)CCCCCCC1=C(C=C(C=C1)Cl)Cl)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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